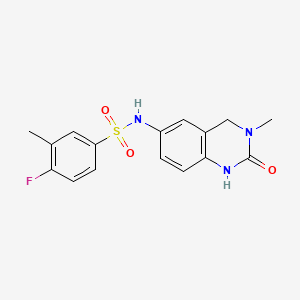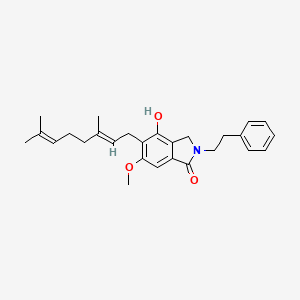
Biotin-PEG2-SH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG2-SH is synthesized through a series of chemical reactions that involve the conjugation of biotin with a PEG spacer and a thiol group. The process typically involves the following steps:
Activation of Biotin: Biotin is activated using a coupling agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation with PEG: The activated biotin is then reacted with a PEG derivative containing an amine group to form biotin-PEG.
Introduction of Thiol Group: The biotin-PEG compound is further reacted with a thiol-containing reagent to introduce the thiol group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG2-SH undergoes various chemical reactions, including:
Thiol-Disulfide Exchange: The thiol group can participate in thiol-disulfide exchange reactions, forming disulfide bonds with other thiol-containing molecules.
Nucleophilic Substitution: The thiol group can act as a nucleophile, participating in substitution reactions with electrophiles such as alkyl halides.
Oxidation: The thiol group can be oxidized to form sulfenic, sulfinic, or sulfonic acids under specific conditions.
Common Reagents and Conditions
Thiol-Disulfide Exchange: Typically performed in aqueous buffers at neutral to slightly basic pH.
Nucleophilic Substitution: Requires the presence of an electrophile and is often carried out in organic solvents.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or iodine.
Major Products Formed
Disulfides: Formed from thiol-disulfide exchange reactions.
Thioethers: Result from nucleophilic substitution reactions.
Sulfenic, Sulfinic, and Sulfonic Acids: Products of thiol oxidation.
Scientific Research Applications
Biotin-PEG2-SH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of bioconjugates and as a probe for detecting thiol-containing molecules.
Biology: Employed in the labeling and purification of proteins, peptides, and other biomolecules. It is also used in the development of biosensors and diagnostic assays.
Medicine: Utilized in drug delivery systems, particularly in targeted therapies where biotinylated drugs are delivered to specific cells or tissues.
Industry: Applied in the production of functionalized surfaces and materials for various industrial applications .
Mechanism of Action
Biotin-PEG2-SH exerts its effects through the formation of stable thioether bonds with other molecules. The thiol group reacts with electrophilic groups, such as maleimides or iodoacetamides, to form covalent bonds. This property is exploited in bioconjugation techniques, where this compound is used to attach biotin to proteins, peptides, or other molecules. The biotin moiety then interacts with avidin or streptavidin, enabling the detection, purification, or immobilization of the biotinylated molecules .
Comparison with Similar Compounds
Similar Compounds
Iodoacetyl-PEG2-Biotin: Contains an iodoacetyl group instead of a thiol group, making it reactive towards thiol groups in proteins and peptides.
Maleimide-PEG2-Biotin: Features a maleimide group that reacts with thiol groups to form stable thioether bonds.
Amine-PEG2-Biotin: Contains a primary amine group that can be conjugated to carboxyl groups using crosslinkers such as EDC.
Uniqueness
Biotin-PEG2-SH is unique due to its thiol group, which provides versatility in forming covalent bonds with a wide range of electrophilic groups. This property makes it particularly useful in applications requiring stable and specific bioconjugation .
Properties
Molecular Formula |
C16H29N3O4S2 |
|---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-sulfanylethoxy)ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C16H29N3O4S2/c20-14(17-5-6-22-7-8-23-9-10-24)4-2-1-3-13-15-12(11-25-13)18-16(21)19-15/h12-13,15,24H,1-11H2,(H,17,20)(H2,18,19,21)/t12-,13-,15-/m0/s1 |
InChI Key |
YFQMFOQRQLTBDN-YDHLFZDLSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCS)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCS)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


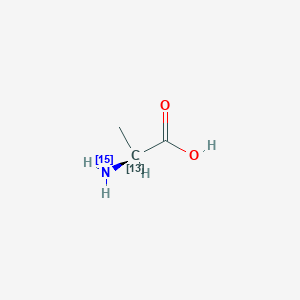
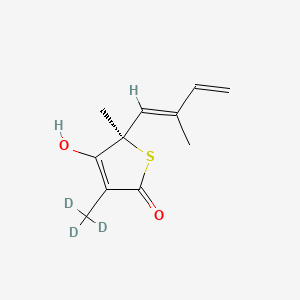
![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)
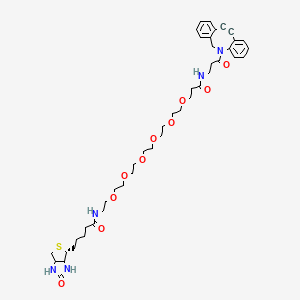
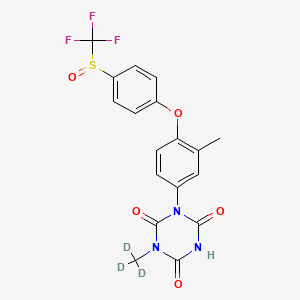

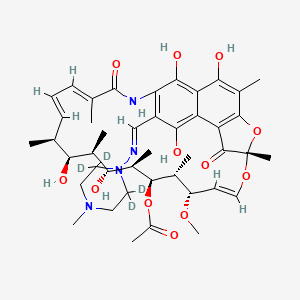
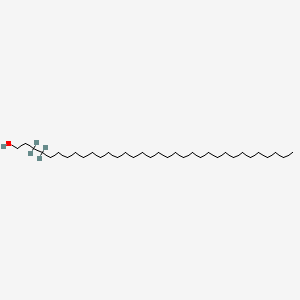
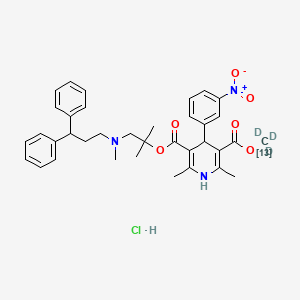
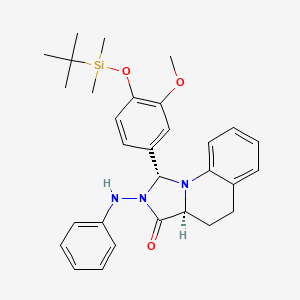

![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)
